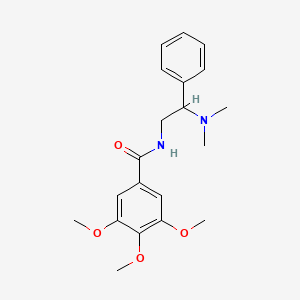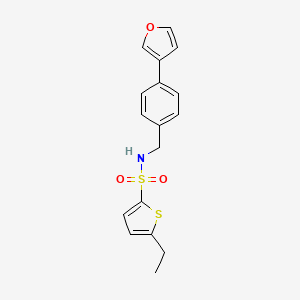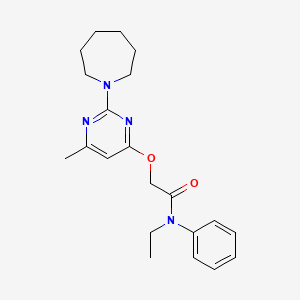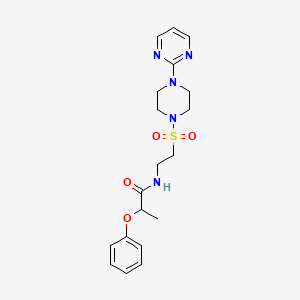![molecular formula C22H17BrClNO2S B2908772 3-[(4-Bromophenyl)methylsulfonyl]-1-[(2-chlorophenyl)methyl]indole CAS No. 850933-18-5](/img/structure/B2908772.png)
3-[(4-Bromophenyl)methylsulfonyl]-1-[(2-chlorophenyl)methyl]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
One study by Apostol et al describes the design and synthesis of related compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety. These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes. The characterization involved elemental analysis, spectroscopic techniques (NMR, UV/VIS, FTIR), and reversed-phase HPLC.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral activity . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of indole derivatives, including the presence of substituents like bromophenyl and chlorophenyl groups, can be crucial for their interaction with viral components, potentially inhibiting viral replication.
Anti-inflammatory and Analgesic Activities
The anti-inflammatory and analgesic properties of indole derivatives are well-documented. These compounds can interfere with the body’s inflammatory pathways, reducing inflammation and providing pain relief . The specific substitution pattern on the indole scaffold, such as the methylsulfonyl and methyl groups in the compound , may enhance these activities.
Anticancer Properties
Indole derivatives are known to possess anticancer properties . They can act on various pathways involved in cancer cell proliferation and survival . The bromophenyl and chlorophenyl groups may contribute to the compound’s ability to bind to cancer cell receptors or enzymes, disrupting cancer cell growth.
Antimicrobial Effects
Indole derivatives can also serve as potent antimicrobial agents . They may work by disrupting microbial cell walls or interfering with essential microbial enzymes . The unique combination of substituents in “3-[(4-Bromophenyl)methylsulfonyl]-1-[(2-chlorophenyl)methyl]indole” could provide a new avenue for the development of antimicrobial drugs.
Neuroprotective Potential
Research has indicated that indole derivatives may have neuroprotective effects, potentially beneficial in the treatment of neurodegenerative diseases . The structural complexity of indole derivatives, including the compound , allows for interaction with neurological pathways, offering protection to nerve cells.
Antidiabetic Activity
Indole derivatives have been explored for their potential in treating diabetes. They may influence insulin secretion or insulin sensitivity, helping to regulate blood glucose levels . The specific molecular interactions afforded by the substituents on the indole ring could be key to the antidiabetic effects of these compounds.
Eigenschaften
IUPAC Name |
3-[(4-bromophenyl)methylsulfonyl]-1-[(2-chlorophenyl)methyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrClNO2S/c23-18-11-9-16(10-12-18)15-28(26,27)22-14-25(21-8-4-2-6-19(21)22)13-17-5-1-3-7-20(17)24/h1-12,14H,13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMMLQXTHGKEIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2908696.png)


![2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2908699.png)

![2-(2,4-dioxo-7-phenyl-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2908703.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B2908704.png)




